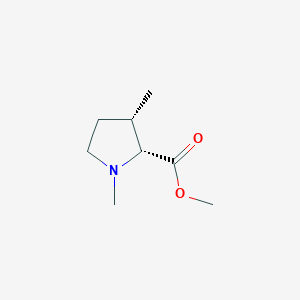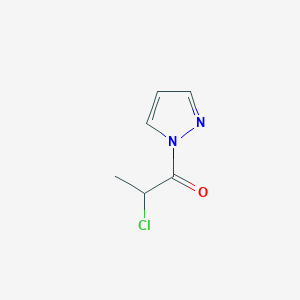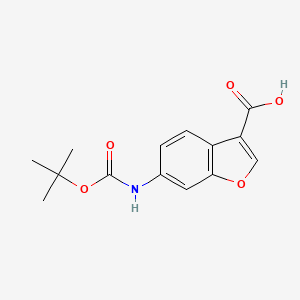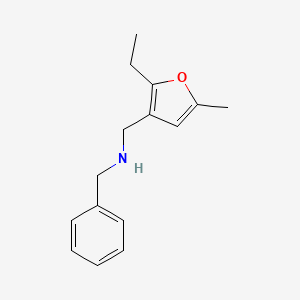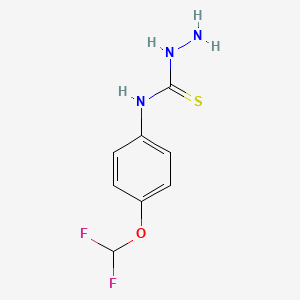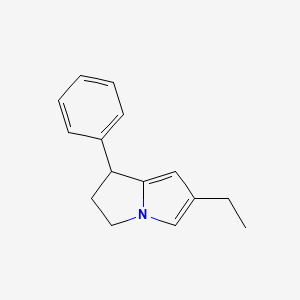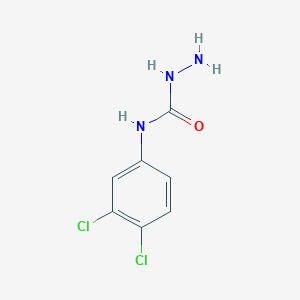
(E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane is an organoselenium compound characterized by the presence of a phenyl group, a tosylvinyl group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane typically involves the reaction of a vinyl tosylate with a phenylselenium reagent under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane has several applications in scientific research:
Biology: Studied for its potential biological activity, including antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of selenium-based drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can interact with specific enzymes and proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diphenyl diselenide: Another organoselenium compound with similar redox properties.
Selenocysteine: A naturally occurring selenium-containing amino acid.
Selenomethionine: A selenium analog of the amino acid methionine.
Uniqueness
(E)-(1-Phenyl-2-tosylvinyl)(4-(trifluoromethyl)phenyl)selane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific reactivity and stability.
Properties
Molecular Formula |
C22H17F3O2SSe |
|---|---|
Molecular Weight |
481.4 g/mol |
IUPAC Name |
1-methyl-4-[(E)-2-phenyl-2-[4-(trifluoromethyl)phenyl]selanylethenyl]sulfonylbenzene |
InChI |
InChI=1S/C22H17F3O2SSe/c1-16-7-11-19(12-8-16)28(26,27)15-21(17-5-3-2-4-6-17)29-20-13-9-18(10-14-20)22(23,24)25/h2-15H,1H3/b21-15+ |
InChI Key |
IFGCKADKHZLNLT-RCCKNPSSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/C=C(\C2=CC=CC=C2)/[Se]C3=CC=C(C=C3)C(F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C=C(C2=CC=CC=C2)[Se]C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Aminobenzo[d]oxazole-7-carboxamide](/img/structure/B12862725.png)
![1h-Pyrrolo[3,2-b]pyridine-7-acetonitrile](/img/structure/B12862730.png)
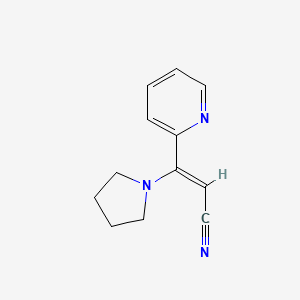
![Benzyl N-[(4-hydroxy-1-bicyclo[2.2.2]octanyl)methyl]carbamate](/img/structure/B12862737.png)
